molecular formula C30H44O4 B1593360 16,21-Epoxylanosta-7,24-diene-3,21-dione CAS No. 22611-36-5

16,21-Epoxylanosta-7,24-diene-3,21-dione

Cat. No. B1593360
CAS RN: 22611-36-5
M. Wt: 468.7 g/mol
InChI Key: FQOKRVTYFWFZKS-KYVGMKHZSA-N
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Description

16,21-Epoxylanosta-7,24-diene-3,21-dione, also known as Kulactone, is a natural bioflavonoid . It has been found to possess antifungal, antibacterial, and antiplasmodial activities . It is an inhibitor against jRdRp . Notably, Kulactone does not cross the Blood Brain Barrier (BBB) .


Molecular Structure Analysis

The molecular formula of 16,21-Epoxylanosta-7,24-diene-3,21-dione is C30H44O3 . It has a molecular weight of 452.669 .


Physical And Chemical Properties Analysis

16,21-Epoxylanosta-7,24-diene-3,21-dione has a density of 1.1±0.1 g/cm3 . Its boiling point is 562.4±50.0 °C at 760 mmHg . The flash point is 236.9±30.2 °C . The exact mass is 452.329041 .

properties

IUPAC Name

2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVZDNPCRURPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945269
Record name 16,21-Epoxylanosta-7,24-diene-3,21-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,21-Epoxylanosta-7,24-diene-3,21-dione

CAS RN

22611-39-8, 22611-36-5
Record name EPIKULACTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name KULACTONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16,21-Epoxylanosta-7,24-diene-3,21-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
SH Dong, XF He, L Dong, Y Wu… - Helvetica Chimica …, 2012 - Wiley Online Library
Eleven new triterpenoids, named mesendanins K–U (1–11, resp.), together with seven known analogs, were isolated from the leaves and twigs of Melia toosendan. Their structures …
Number of citations: 16 onlinelibrary.wiley.com

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